4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid
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Overview
Description
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a hydroxy group, and a sulfooxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzyloxy group. The sulfooxy group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfooxy group, yielding simpler benzoic acid derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy and sulfooxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic Acid: Similar structure but lacks the sulfooxy group.
3-Methoxy-4-benzyloxybenzoic Acid: Contains a methoxy group instead of a hydroxy group.
3-Nitro-4-benzyloxybenzoic Acid: Contains a nitro group instead of a sulfooxy group.
Uniqueness
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid is unique due to the presence of both the benzyloxy and sulfooxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12O8S |
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Molecular Weight |
340.31 g/mol |
IUPAC Name |
2-hydroxy-4-phenylmethoxy-5-sulfooxybenzoic acid |
InChI |
InChI=1S/C14H12O8S/c15-11-7-12(21-8-9-4-2-1-3-5-9)13(22-23(18,19)20)6-10(11)14(16)17/h1-7,15H,8H2,(H,16,17)(H,18,19,20) |
InChI Key |
FGXSIDBNMNOHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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